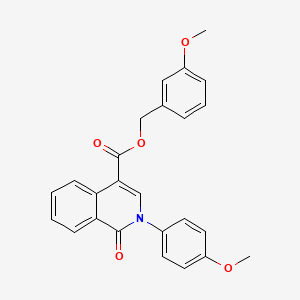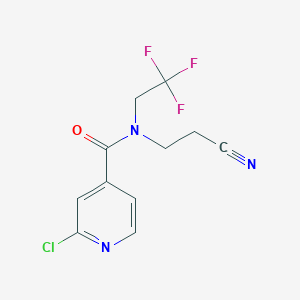
2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. The compound has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent. The compound has shown promise in the treatment of various diseases, including cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are many future directions for research on 2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide. One direction is to further investigate the mechanism of action of the compound. This will help to optimize its use as a therapeutic agent. Another direction is to explore the potential of the compound in the treatment of other diseases, such as autoimmune disorders. Finally, future research could focus on developing new analogs of the compound with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide involves the reaction of 2,2,2-trifluoroethylamine with 2-chloro-4-pyridinecarboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting intermediate is then reacted with ethyl cyanoacetate to form the final product.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide has been studied extensively for its potential as a therapeutic agent. It has shown promise in the treatment of various diseases, including cancer and inflammation. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-9-6-8(2-4-17-9)10(19)18(5-1-3-16)7-11(13,14)15/h2,4,6H,1,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMRLEPLRKZMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N(CCC#N)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

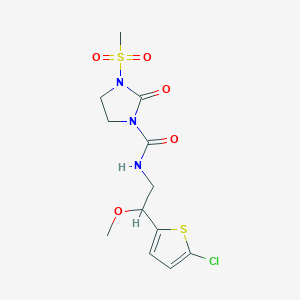
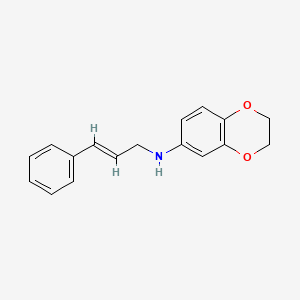
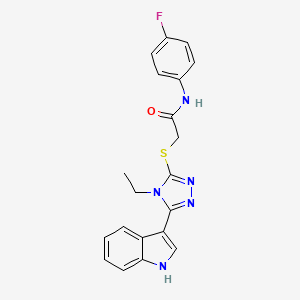
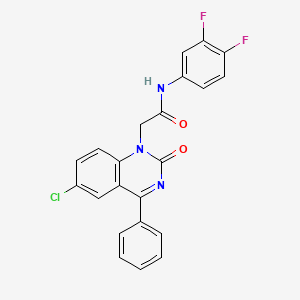
![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)
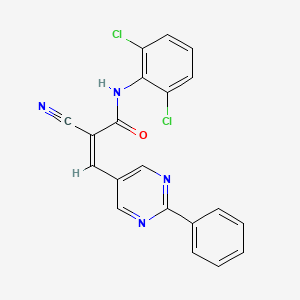
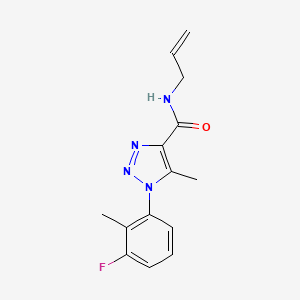
![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)
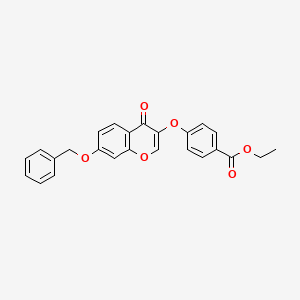
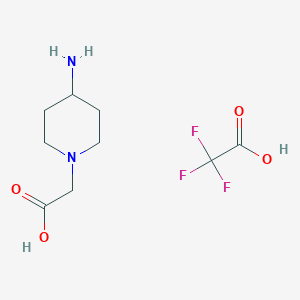
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
